

An In-Depth Technical Guide to N- α -Boc-L-cyclohexylglycine (Boc-Chg-OH)

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Compound of Interest

Compound Name: *Boc-Chg-Ome*

Cat. No.: *B8513533*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N- α -Boc-L-cyclohexylglycine (Boc-Chg-OH), a non-proteinogenic amino acid integral to modern peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, field-proven insights into its application, and detailed experimental protocols to support researchers in leveraging the unique properties of this valuable synthetic building block.

Core Compound Identity and Properties

N- α -Boc-L-cyclohexylglycine, commonly abbreviated as Boc-Chg-OH, is a derivative of the amino acid glycine, where one of the α -hydrogens is replaced by a cyclohexyl group. The α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, making it a key reagent in solid-phase peptide synthesis (SPPS).

Chemical and Physical Data

A summary of the key quantitative data for Boc-Chg-OH is presented in the table below for quick reference.

Property	Value	Source(s)
CAS Number	109183-71-3	[1]
Molecular Formula	C ₁₃ H ₂₃ NO ₄	[1]
Molecular Weight	257.33 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform.	
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-2-cyclohexylacetic acid	
Synonyms	N-Boc-L-cyclohexylglycine, Boc-L- α -cyclohexylglycine	[1]

The Strategic Advantage of Cyclohexylglycine in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids like cyclohexylglycine into peptide sequences is a powerful strategy in drug design and development.[2][3] These unique building blocks offer several advantages over their natural counterparts, directly addressing some of the inherent limitations of peptide-based therapeutics.[3][4][5]

The bulky and hydrophobic cyclohexyl side chain of Chg plays a crucial role in influencing the conformational properties of peptides. Its presence can induce specific secondary structures, such as β -turns and helices, which are often critical for biological activity.[6] This conformational constraint can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.

Furthermore, the unnatural structure of cyclohexylglycine provides steric hindrance that can significantly increase the peptide's resistance to enzymatic degradation by proteases.[2] This enhanced metabolic stability translates to a longer in vivo half-life, a critical factor for improving

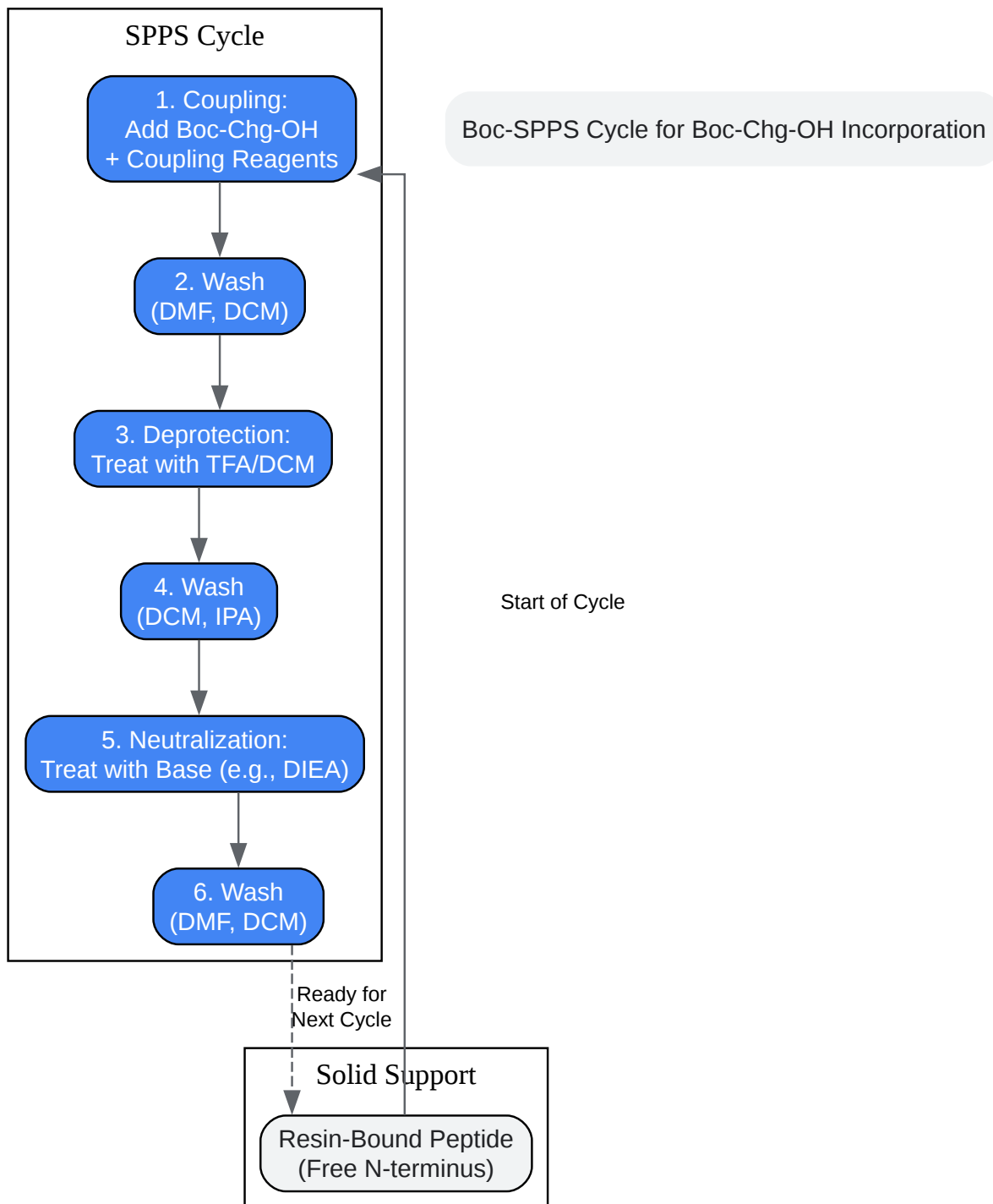
the pharmacokinetic profile and overall efficacy of a peptide drug.[3] The utility of cyclohexylglycine derivatives has been demonstrated in the development of potent inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), highlighting their therapeutic potential.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Chg-OH is a cornerstone of the Boc/Bzl protection strategy in SPPS, a methodology that, while requiring strong acids for final cleavage, remains highly effective for the synthesis of many peptides.[8] The Boc group serves as a temporary protecting group for the α -amino function, allowing for the stepwise assembly of the peptide chain on a solid support.

The Boc-SPPS Workflow: A Conceptual Overview

The core of Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling steps. The following diagram illustrates the fundamental workflow for incorporating a Boc-Chg-OH residue into a growing peptide chain.



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Caption: Boc-SPPS Cycle for Boc-Chg-OH Incorporation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of utilizing Boc-Chg-OH in SPPS. These are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Coupling of Boc-Chg-OH to a Resin-Bound Peptide

This protocol describes a standard coupling procedure using a carbodiimide activator.

Materials:

- Resin-bound peptide with a free N-terminal amine
- Boc-Chg-OH (3 equivalents relative to resin loading)
- N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
- 1-Hydroxybenzotriazole (HOBt) (3 equivalents)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Reaction vessel for SPPS

Procedure:

- Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.
- Pre-activation: In a separate vial, dissolve Boc-Chg-OH and HOBt in a minimal amount of DMF. Add DIC to this solution and allow it to pre-activate for 10-15 minutes at room temperature.
- Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated Boc-Chg-OH solution to the resin.

- Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: N- α -Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the N-terminal amine for the next coupling step.

Materials:

- Boc-protected, resin-bound peptide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Isopropanol (IPA)
- Reaction vessel for SPPS

Procedure:

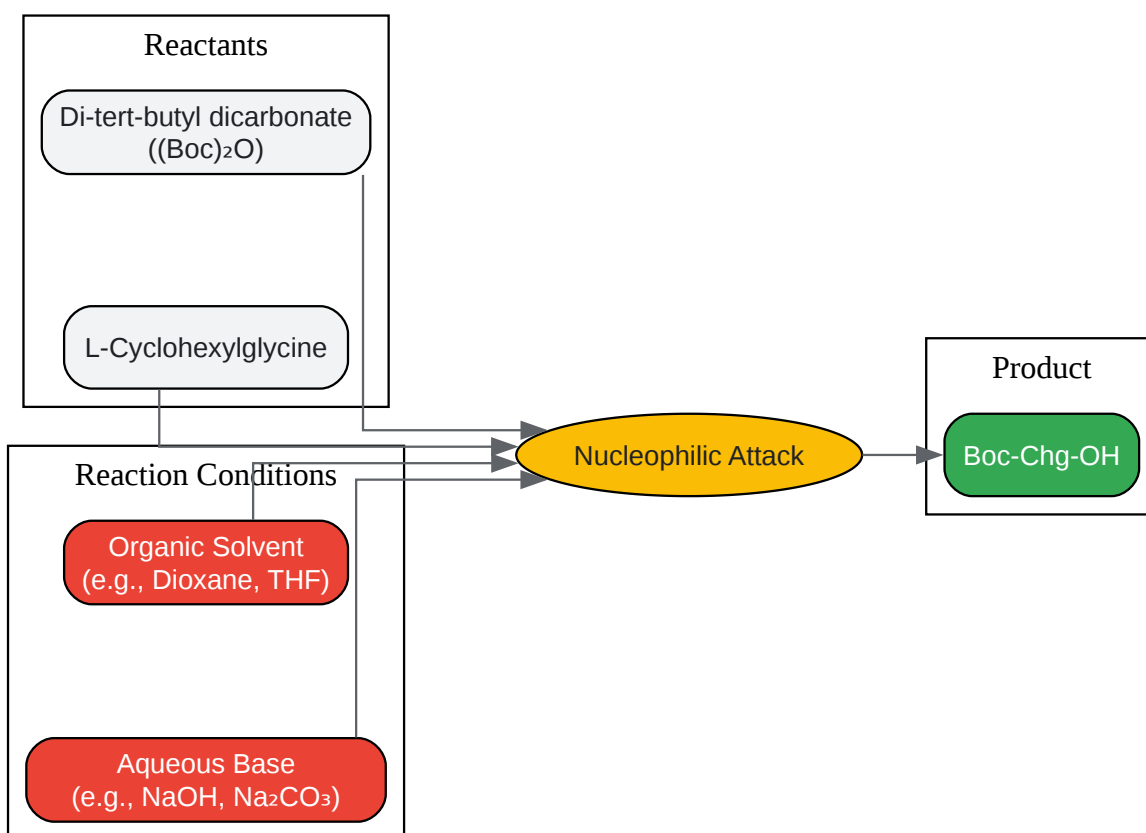
- Resin Preparation: Wash the Boc-protected, resin-bound peptide with DCM (3 times).
- Deprotection Solution: Prepare a solution of 25-50% TFA in DCM (v/v).
- Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.^{[8][9]} A pre-wash of 5 minutes can also be employed.^[8]
- Filtration: Drain the TFA solution from the resin.

- Washing: Wash the resin thoroughly with DCM (3 times), followed by IPA (3 times), and finally DMF (3 times) to remove residual TFA and prepare for the subsequent neutralization and coupling steps.[8][9]

Synthesis of Boc-Chg-OH

While typically purchased from commercial suppliers, the synthesis of Boc-Chg-OH can be achieved through the reaction of L-cyclohexylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following diagram outlines the general synthetic scheme.

General Synthesis of Boc-Chg-OH



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Caption: General Synthesis of Boc-Chg-OH.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely validated principles of Boc-SPPS. A critical self-validating system within this workflow is the routine use of the ninhydrin (Kaiser) test after each coupling step. This qualitative test provides immediate feedback on the reaction's completeness. A positive (blue/purple) result indicates the presence of unreacted primary amines, signaling an incomplete coupling that must be addressed (e.g., by double coupling or capping) before proceeding to the next deprotection step. This ensures the integrity of the final peptide sequence by preventing the formation of deletion mutants.

Conclusion

N- α -Boc-L-cyclohexylglycine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique structural features offer a reliable means to enhance the conformational stability and proteolytic resistance of synthetic peptides. A thorough understanding of its properties and the nuances of its application in Boc-SPPS, as detailed in this guide, empowers researchers to design and synthesize novel peptide-based therapeutics with improved drug-like properties.

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